molecular formula C62H99N21O11S2 B12372563 H-Trp-Cys-Lys-Pro-Lys-Pro-Lys-Pro-Arg-Cys-His-NH2

H-Trp-Cys-Lys-Pro-Lys-Pro-Lys-Pro-Arg-Cys-His-NH2

Cat. No.: B12372563
M. Wt: 1378.7 g/mol
InChI Key: DWALZAYVRAWAFV-QNPIOFFVSA-N
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Description

The compound H-Trp-Cys-Lys-Pro-Lys-Pro-Lys-Pro-Arg-Cys-His-NH2 is an 11-amino acid peptide. It is known for its potential in promoting wound healing and has been studied for its antimicrobial properties. This peptide contains a disulfide bridge between the cysteine residues at positions 2 and 10, which is crucial for its biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Trp-Cys-Lys-Pro-Lys-Pro-Lys-Pro-Arg-Cys-His-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is coupled to the growing chain using activating agents like carbodiimides.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin using strong acids like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of this peptide follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process is optimized to ensure high purity and consistency, often achieving purities above 95% .

Chemical Reactions Analysis

Types of Reactions

H-Trp-Cys-Lys-Pro-Lys-Pro-Lys-Pro-Arg-Cys-His-NH2: can undergo various chemical reactions, including:

    Oxidation: The disulfide bridge can be oxidized or reduced, affecting the peptide’s structure and function.

    Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or iodine can be used for oxidation.

    Reducing Agents: Dithiothreitol (DTT) or beta-mercaptoethanol for reduction.

    Substitution Reactions: Typically involve the use of specific amino acid derivatives and coupling agents.

Major Products

    Oxidized Peptide: Formation of disulfide bonds.

    Reduced Peptide: Breakage of disulfide bonds.

    Substituted Analogs: Peptides with modified amino acid sequences.

Scientific Research Applications

H-Trp-Cys-Lys-Pro-Lys-Pro-Lys-Pro-Arg-Cys-His-NH2: has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

H-Trp-Cys-Lys-Pro-Lys-Pro-Lys-Pro-Arg-Cys-His-NH2: is unique due to its specific sequence and the presence of a disulfide bridge, which is crucial for its biological activity. Its design is based on naturally occurring peptides but optimized for enhanced wound healing and antimicrobial properties .

Properties

Molecular Formula

C62H99N21O11S2

Molecular Weight

1378.7 g/mol

IUPAC Name

(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-sulfanylpropanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]-N-[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-[[(2R)-1-[[(2S)-1-amino-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C62H99N21O11S2/c63-22-6-3-15-42(75-54(87)46(33-95)79-52(85)39(66)29-36-31-72-40-14-2-1-13-38(36)40)59(92)82-27-11-20-49(82)57(90)77-44(17-5-8-24-65)61(94)83-28-12-21-50(83)58(91)76-43(16-4-7-23-64)60(93)81-26-10-19-48(81)56(89)74-41(18-9-25-71-62(68)69)53(86)80-47(34-96)55(88)78-45(51(67)84)30-37-32-70-35-73-37/h1-2,13-14,31-32,35,39,41-50,72,95-96H,3-12,15-30,33-34,63-66H2,(H2,67,84)(H,70,73)(H,74,89)(H,75,87)(H,76,91)(H,77,90)(H,78,88)(H,79,85)(H,80,86)(H4,68,69,71)/t39-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-/m0/s1

InChI Key

DWALZAYVRAWAFV-QNPIOFFVSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CCCCN)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCCN)NC(=O)[C@H](CS)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)N)C(=O)N[C@@H](CCCCN)C(=O)N5CCC[C@H]5C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC6=CN=CN6)C(=O)N

Canonical SMILES

C1CC(N(C1)C(=O)C(CCCCN)NC(=O)C2CCCN2C(=O)C(CCCCN)NC(=O)C(CS)NC(=O)C(CC3=CNC4=CC=CC=C43)N)C(=O)NC(CCCCN)C(=O)N5CCCC5C(=O)NC(CCCN=C(N)N)C(=O)NC(CS)C(=O)NC(CC6=CN=CN6)C(=O)N

Origin of Product

United States

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